molecular formula C22H22N6O3S B11251690 2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11251690
M. Wt: 450.5 g/mol
InChI Key: MUHLPXIMYOBTMN-UHFFFAOYSA-N
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Description

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolo-triazine core, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods focus on scalability, reproducibility, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE include:

Uniqueness

What sets 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE apart is its unique triazolo-triazine core, which imparts specific chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C22H22N6O3S

Molecular Weight

450.5 g/mol

IUPAC Name

2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H22N6O3S/c1-13(2)14-4-8-16(9-5-14)23-18(29)12-32-22-26-25-21-24-20(30)19(27-28(21)22)15-6-10-17(31-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

MUHLPXIMYOBTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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